molecular formula C11H17N3 B13612366 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine

1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine

カタログ番号: B13612366
分子量: 191.27 g/mol
InChIキー: UONURUKGUNFHGT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine is a chemical compound of significant interest in medicinal chemistry and chemical biology research, primarily valued as a versatile synthetic intermediate and core scaffold. Its structure incorporates a pyridine ring substituted with a pyrrolidine group and a terminal ethylamine, a configuration often found in molecules designed to modulate protein-protein interactions and enzyme activity. This compound serves as a key precursor in the synthesis of more complex molecules, particularly those targeting bromodomain-containing proteins like BRD4 . Research indicates that derivatives based on this scaffold exhibit potent and selective inhibitory activity by displacing acetylated lysine residues from the bromodomain binding pocket, a mechanism crucial for epigenetic regulation and gene transcription. As such, it is an essential tool for developing chemical probes and potential therapeutics in oncology and inflammatory diseases. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

特性

分子式

C11H17N3

分子量

191.27 g/mol

IUPAC名

1-(6-pyrrolidin-1-ylpyridin-3-yl)ethanamine

InChI

InChI=1S/C11H17N3/c1-9(12)10-4-5-11(13-8-10)14-6-2-3-7-14/h4-5,8-9H,2-3,6-7,12H2,1H3

InChIキー

UONURUKGUNFHGT-UHFFFAOYSA-N

正規SMILES

CC(C1=CN=C(C=C1)N2CCCC2)N

製品の起源

United States

準備方法

Preparation Methods Analysis

General Synthetic Strategies

The synthesis of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine typically involves multi-step procedures combining heterocyclic substitution, amination, and functional group transformations. Common synthetic approaches include:

Specific Synthetic Routes

Preparation from Pyridinyl Boronic Acid Derivatives

A reliable synthetic route begins with the preparation of 6-(pyrrolidin-1-yl)pyridin-3-ylboronic acid , which serves as a key intermediate for further functionalization:

Step Reagents & Conditions Yield Notes
1 5-Bromo-N,N-dimethylpyridin-2-amine treated with n-butyllithium at -72 °C, followed by triisopropyl borate addition, then warming to room temperature overnight 92% Formation of pyridinyl boronic acid intermediate via lithiation and boronation
2 Suzuki coupling of 6-(pyrrolidin-1-yl)pyridin-3-ylboronic acid with aryl halides using Pd catalysts, bases like potassium carbonate, in solvents such as tetrahydrofuran/water at 70 °C under inert atmosphere 54-92% Efficient cross-coupling to install various substituents on the pyridine ring

This intermediate can then be subjected to further transformations to introduce the ethan-1-amine substituent at the 3-position of the pyridine ring.

Amination and Side Chain Introduction

The ethan-1-amine moiety can be introduced via condensation or substitution reactions involving:

For example, condensation of 2-chloronicotinaldehyde derivatives with amines, followed by palladium-catalyzed coupling with pyrrolidinyl aniline derivatives, has been reported to yield related compounds with amino side chains on the pyridine ring.

Representative Reaction Scheme Summary

Step Starting Material Reagents Conditions Product Yield
1 5-Bromo-N,N-dimethylpyridin-2-amine n-BuLi, triisopropyl borate -72 °C to RT overnight 6-(pyrrolidin-1-yl)pyridin-3-ylboronic acid 92%
2 Boronic acid intermediate + 2-chloro-3-(isopropyl(methyl)amino)quinoxaline-6-carboxylate Pd(OAc)2, DPPF, CuCl, Cs2CO3 100 °C, 0.5 h, N2 atmosphere Coupled product with pyrrolidinyl pyridine moiety 55%
3 Pyridine aldehyde derivative Ethan-1-amine or derivatives Condensation, followed by reduction This compound Variable

Research Results and Data

Yields and Reaction Conditions

Reaction Type Catalyst/System Solvent Temperature Time Yield (%) Reference
Lithiation and boronation n-BuLi, triisopropyl borate THF -72 °C to RT overnight ~16 h 92
Suzuki Coupling Pd(OAc)2, DPPF, CuCl, Cs2CO3 DMF 100 °C 0.5 h 55
Suzuki Coupling Pd(PPh3)4, K2CO3 1,4-Dioxane 80 °C 4 h 83.3
Amination/Condensation Acetic acid, ethanol 70 °C Overnight Not specified

Spectroscopic Characterization

  • LC/MS data confirms molecular ion peaks consistent with the target compound (e.g., m/z 167 (M+H)+ for boronic acid intermediate).
  • [^1H NMR](pplx://action/followup) spectra show characteristic aromatic proton signals and aliphatic protons of the pyrrolidine ring and ethan-1-amine side chain.
  • Purification typically involves silica gel chromatography using ethyl acetate/petroleum ether mixtures.

化学反応の分析

1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine undergoes various chemical reactions, including:

科学的研究の応用

1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine has a wide range of applications in scientific research:

作用機序

The mechanism of action of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The pyrrolidine ring enhances its binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in drug discovery .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues

The following structurally related compounds share the 3-pyridinyl-ethylamine core but differ in substituents, influencing their pharmacological and physicochemical properties:

Compound Name Substituents (Position on Pyridine) Key Structural Differences Pharmacological Relevance Source
1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine Pyrrolidine (6), Ethylamine (3) Reference compound Kinase inhibition scaffold CymitQuimica
(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-amine 4-Fluoro-pyrazole (6) Pyrrolidine → Fluoropyrazole RET inhibitor (Pralsetinib intermediate) Blueprint Medicines
(S)-1-(6-(4-Methylthiazol-5-yl)pyridin-3-yl)ethan-1-amine hydrochloride 4-Methylthiazole (6) Pyrrolidine → Methylthiazole Kinase inhibitor (preclinical candidate) Apollo Scientific
1-(6-(Difluoromethoxy)pyridin-3-yl)ethan-1-amine Difluoromethoxy (6) Pyrrolidine → Difluoromethoxy Metabolic stability enhancement Beijing Pharmally
1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride Phenyl-pyridine hybrid (4) Pyridine → Phenylpyridine CNS-targeted agent (structural analog) Huayuan

Key Research Findings

  • Pralsetinib : The fluoropyrazole analog demonstrated a 65% response rate in RET-fusion-positive NSCLC patients, validated by HPLC impurity profiling ().
  • Positional Isomerism : Substituting pyrrolidine at the 6-position (target compound) versus the 2-position (e.g., 2,2-difluoro-2-[2-(pyrrolidin-1-yl)pyridin-3-yl]ethan-1-amine, ) alters binding to dopamine receptors, highlighting the importance of regiochemistry.
  • Discontinued Status : The target compound’s discontinuation () may reflect challenges in scalability or selectivity compared to fluorinated or heterocyclic analogs.

Data Table: Physicochemical and Commercial Profiles

Compound Name Molecular Formula Molecular Weight Purity (%) CAS Number Commercial Status
This compound C11H17N3 191.28 N/A N/A Discontinued
(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-amine C9H10FN5 207.21 >99 N/A Research use
(S)-1-(6-(4-Methylthiazol-5-yl)pyridin-3-yl)ethan-1-amine hydrochloride C11H14ClN3S 255.77 95 2378052-12-9 Available
1-(6-(Difluoromethoxy)pyridin-3-yl)ethan-1-amine C8H10F2N2O 204.18 N/A 2090431-22-2 Available

生物活性

1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine, a compound with potential pharmacological applications, is characterized by its unique structure that includes a pyrrolidine moiety linked to a pyridine ring. This compound has garnered interest due to its biological activity, particularly in the realms of antimicrobial and antiproliferative effects.

The molecular formula of this compound is C11H16N2C_{11}H_{16}N_2, with a molecular weight of approximately 192.26 g/mol. The compound features a pyridine ring substituted at the 6-position with a pyrrolidine group, which is crucial for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/mL)Target Bacteria
Compound A3.12Staphylococcus aureus
Compound B2.00Escherichia coli
This compoundTBDTBD

The Minimum Inhibitory Concentration (MIC) values for these derivatives suggest that modifications in the pyrrolidine and pyridine structures can enhance antibacterial properties, making them potential candidates for drug development .

Antiproliferative Activity

In vitro studies have assessed the antiproliferative effects of pyrrolidine-containing compounds on cancer cell lines, such as HeLa cells. These studies demonstrated that certain derivatives exhibit potent inhibition of cell proliferation and induce apoptosis in cancer cells.

Case Study:
A study investigating the antiproliferative effects of various pyrrolidine derivatives found that those with specific substitutions on the pyridine ring significantly inhibited tubulin assembly, leading to mitotic delay and cell death in cancer cells. The results indicated that these compounds could serve as lead structures for developing new anticancer agents .

The biological activity of this compound may be attributed to its ability to interact with biological targets such as enzymes or receptors involved in cell signaling pathways. The presence of the pyrrolidine ring is thought to enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

Q & A

Basic Research Questions

Q. What are the key structural features of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine, and how do they influence its reactivity?

  • Structural Analysis : The compound contains a pyridine ring substituted at the 6-position with a pyrrolidine group and an ethylamine chain at the 3-position. The pyrrolidine nitrogen participates in hydrogen bonding, while the pyridine ring enables π-π stacking interactions. These features are critical for its solubility in polar solvents (e.g., DMF, THF) and interactions with biological targets .
  • Methodological Insight : Use NMR spectroscopy (¹H and ¹³C) and X-ray crystallography to confirm stereochemistry and substituent positions. Computational tools like DFT can predict electronic properties .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Synthesis : A multi-step approach is typical:

Pyridine Ring Formation : Suzuki-Miyaura coupling or nucleophilic substitution to attach pyrrolidine.

Amine Functionalization : Reductive amination or Gabriel synthesis for the ethylamine chain.

  • Key Conditions : Use inert atmospheres (N₂/Ar) to prevent oxidation, and optimize yields via solvent selection (e.g., THF for polar aprotic conditions) .
    • Validation : Monitor reaction progress via TLC or HPLC. Final purification often involves column chromatography (silica gel, eluent: EtOAc/hexane) .

Q. How can researchers characterize the purity and stability of this compound under laboratory conditions?

  • Analytical Techniques :

  • Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
  • Stability : Accelerated stability studies (40°C/75% RH for 6 months) with periodic LC-MS analysis to detect degradation products.
    • Storage Recommendations : Store at 4°C in airtight containers under nitrogen to prevent moisture absorption and oxidation .

Advanced Research Questions

Q. What contradictions exist in reported biological activities of this compound, and how can they be resolved?

  • Data Conflicts : Some studies suggest neuropharmacological potential (e.g., neurotransmitter modulation ), while others highlight antiproliferative effects (e.g., kinase inhibition ).
  • Resolution Strategies :

  • Conduct target-specific assays (e.g., radioligand binding for receptors vs. kinase inhibition assays).
  • Use isothermal titration calorimetry (ITC) to quantify binding affinities and differentiate mechanisms .

Q. How does the pyrrolidine substituent impact the compound’s pharmacokinetic properties?

  • Pharmacokinetic Insights :

  • Solubility : The pyrrolidine group enhances water solubility via hydrogen bonding (logP ~1.2 predicted via ChemAxon).
  • Metabolism : CYP3A4-mediated oxidation of pyrrolidine may generate reactive metabolites; use hepatocyte assays to profile metabolic pathways.
    • Experimental Design : Compare analogs with/without pyrrolidine in vitro (Caco-2 permeability) and in vivo (murine PK studies) .

Q. What computational methods are effective for predicting this compound’s interaction with biological targets?

  • In Silico Approaches :

  • Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., dopamine receptors, kinases).
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability.
    • Validation : Correlate docking scores with experimental IC₅₀ values from enzyme inhibition assays .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。